BenchChemオンラインストアへようこそ!

6-Chloro-1,7-naphthyridine-3-carboxylic acid

Physicochemical profiling pKa prediction halogen electronic effect

6-Chloro-1,7-naphthyridine-3-carboxylic acid (CAS 2408964-14-5) is a heterocyclic compound belonging to the 1,7-naphthyridine family, bearing a chlorine substituent at the C-6 position and a carboxylic acid group at the C-3 position on the fused bicyclic scaffold (C₉H₅ClN₂O₂, MW 208.60 g/mol). The 1,7-naphthyridine core is one of six regioisomeric diazanaphthalene systems, each exhibiting distinct electronic properties, reactivity profiles, and biological target engagement patterns.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.6
CAS No. 2408964-14-5
Cat. No. B2622212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1,7-naphthyridine-3-carboxylic acid
CAS2408964-14-5
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6
Structural Identifiers
SMILESC1=C2C=C(N=CC2=NC=C1C(=O)O)Cl
InChIInChI=1S/C9H5ClN2O2/c10-8-2-5-1-6(9(13)14)3-11-7(5)4-12-8/h1-4H,(H,13,14)
InChIKeyUCVMKIKIJBVPKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-1,7-naphthyridine-3-carboxylic acid (CAS 2408964-14-5): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


6-Chloro-1,7-naphthyridine-3-carboxylic acid (CAS 2408964-14-5) is a heterocyclic compound belonging to the 1,7-naphthyridine family, bearing a chlorine substituent at the C-6 position and a carboxylic acid group at the C-3 position on the fused bicyclic scaffold (C₉H₅ClN₂O₂, MW 208.60 g/mol) [1]. The 1,7-naphthyridine core is one of six regioisomeric diazanaphthalene systems, each exhibiting distinct electronic properties, reactivity profiles, and biological target engagement patterns [2]. This compound is primarily utilized as a dual-functional synthetic intermediate in drug discovery programs, where the aryl chloride handle enables palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig) and the carboxylic acid moiety supports amide bond formation or ester derivatization [3]. Its predicted physicochemical parameters—including a computed XLogP3 of 1.6, topological polar surface area (TPSA) of 63.1 Ų, and a predicted pKa of 2.86 ± 0.30—position it within a favorable property space for fragment-based and hit-to-lead optimization campaigns [1].

Why 6-Chloro-1,7-naphthyridine-3-carboxylic acid Cannot Be Casually Replaced by Positional Isomers or Alternative Halogenated Naphthyridine Scaffolds


Substituting 6-chloro-1,7-naphthyridine-3-carboxylic acid with its closest commercially available analogs—such as the 8-chloro positional isomer (CAS 1823353-46-3) or the 5-bromo variant (CAS 1646882-64-5)—introduces distinct and consequential changes to both physicochemical properties and synthetic reactivity that propagate through downstream SAR and ADME outcomes. In the 1,7-naphthyridine ring system, the position of halogen substitution critically determines the electron density distribution across the aromatic framework: the C-6 position is located adjacent to the bridgehead carbon connecting the two pyridine rings, whereas C-8 is adjacent to a ring nitrogen, leading to divergent reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling kinetics [1][2]. The 8-halo-1,7-naphthyridines are documented to undergo tele-amination reactions that redirect nucleophilic attack to the C-2 position, a reactivity pathway not shared by 6-halo analogs, which follow more conventional ipso-substitution patterns [2]. Furthermore, the carboxylic acid at C-3 functions not only as a synthetic handle for amide bond formation but also modulates the compound's acidity (predicted pKa 2.86 ± 0.30), aqueous solubility profile, and hydrogen-bonding capacity—properties that are fundamentally altered if the scaffold is switched to a non-carboxylated 6-chloro-1,7-naphthyridine (CAS 1309379-17-6, predicted pKa 2.02 ± 0.30) [3]. These position- and substituent-dependent variations render generic substitution scientifically untenable for programs requiring reproducible synthetic outcomes, consistent physicochemical profiles, and interpretable structure–activity relationships.

Quantitative Differentiation Evidence for 6-Chloro-1,7-naphthyridine-3-carboxylic acid vs. Closest Analogs


Predicted pKa Differentiation: Enhanced Carboxylic Acid Acidity Relative to the Parent 1,7-Naphthyridine-3-carboxylic Acid Scaffold

The electron-withdrawing inductive effect (−I) of the chlorine substituent at the C-6 position lowers the pKa of the carboxylic acid group at C-3. The predicted pKa of 6-chloro-1,7-naphthyridine-3-carboxylic acid is 2.86 ± 0.30, representing a significant increase in acidity driven by the chlorine atom's electronegativity . This value is consistent with the predicted pKa of 2.83 ± 0.30 for the 5-bromo-1,7-naphthyridine-3-carboxylic acid analog (CAS 1646882-64-5), confirming the class-level effect of halogen substitution on naphthyridine carboxylic acid acidity . The predicted pKa shift relative to the non-halogenated parent 1,7-naphthyridine-3-carboxylic acid (CAS 250674-49-8) is attributable to the −I effect of chlorine, which stabilizes the conjugate base (carboxylate anion) through through-bond polarization of the naphthyridine π-system [1]. The lower pKa enhances aqueous solubility at physiological pH (7.4), where the compound exists predominantly in its ionized carboxylate form, potentially improving formulation characteristics and bioavailability relative to less acidic analogs.

Physicochemical profiling pKa prediction halogen electronic effect

Computed Density Differentiation: 6-Chloro vs. 8-Chloro Positional Isomer of 1,7-Naphthyridine-3-carboxylic Acid

Predicted density serves as a physical property that reflects differences in molecular packing, polarizability, and intermolecular interactions arising from the position of the chlorine substituent. The predicted density of 6-chloro-1,7-naphthyridine-3-carboxylic acid is 1.551 ± 0.06 g/cm³, compared with 1.6 ± 0.1 g/cm³ for the 8-chloro positional isomer (CAS 1823353-46-3) . The approximately 0.05 g/cm³ higher predicted density of the 8-chloro isomer is consistent with the differential positioning of the chlorine atom relative to the ring nitrogen at position 8, which alters dipole moment orientation and intermolecular packing efficiency in the condensed phase [1]. This density differential, while modest, is indicative of distinct solid-state properties that may manifest in differential crystallinity, melting behavior, and formulation characteristics. The predicted boiling points of the two isomers are identical (420.3 ± 40.0 °C), suggesting that the primary physical differentiation resides in condensed-phase rather than gas-phase properties.

Density comparison crystal engineering regioisomeric differentiation

LogP and TPSA Differentiation: Carboxylic Acid-Containing 6-Chloro-1,7-naphthyridine vs. Non-Carboxylated 6-Chloro-1,7-naphthyridine

The presence of the carboxylic acid group at C-3 fundamentally alters the lipophilicity and polar surface area of the naphthyridine scaffold. 6-Chloro-1,7-naphthyridine-3-carboxylic acid has a computed XLogP3 of 1.6 and a topological polar surface area (TPSA) of 63.1 Ų [1]. In contrast, 6-chloro-1,7-naphthyridine (CAS 1309379-17-6), which lacks the carboxylic acid functionality, exhibits a computed LogP of 1.31 and a lower predicted pKa of 2.02 ± 0.30 . The TPSA difference between the two compounds is substantial: the carboxylic acid contributes approximately 37.3 Ų to the TPSA (the incremental contribution of the –COOH group via the oxygen atoms and the acidic proton), which directly impacts predicted membrane permeability and oral bioavailability according to established drug-likeness rules (Veber rules: TPSA < 140 Ų; Lipinski rules: LogP ≤ 5) [2]. Both compounds satisfy oral drug-likeness criteria, but the carboxylic acid derivative provides a synthetic anchoring point for amide prodrug strategies or salt formation that is absent in the non-carboxylated analog.

Lipophilicity LogP TPSA drug-likeness building block selection

GHS Hazard Classification Differentiation: Oral and Dermal Toxicity Profile vs. Class Averages for Halogenated Naphthyridine Building Blocks

The GHS hazard classification of 6-chloro-1,7-naphthyridine-3-carboxylic acid, as reported by ECHA C&L notification data aggregated in PubChem, assigns the following hazard statements: H302 (100%: Harmful if swallowed, Acute Tox. 4), H315 (100%: Causes skin irritation, Skin Irrit. 2), H319 (100%: Causes serious eye irritation, Eye Irrit. 2A), and H335 (100%: May cause respiratory irritation, STOT SE 3) [1]. This hazard profile—characterized by acute oral toxicity category 4 with accompanying irritation hazards—is consistent with the general safety expectations for halogenated heterocyclic carboxylic acid building blocks and does not present unusual or unexpected occupational exposure risks compared with closely related analogs. The signal word 'Warning' and the absence of higher-severity classifications (e.g., Acute Tox. 1–3, Carcinogenicity, Mutagenicity) indicate that this compound can be handled with standard laboratory personal protective equipment (PPE) including nitrile gloves, safety goggles, and fume hood ventilation. This safety profile is relevant for procurement decisions involving laboratory-scale synthesis, where compounds with more severe GHS classifications may require enhanced safety infrastructure, specialized storage, or additional regulatory compliance documentation [2].

Safety GHS classification lab handling EHS compliance

Regioisomeric Reactivity Differentiation: 6-Chloro vs. 8-Chloro Substitution Governs Nucleophilic Aromatic Substitution and Cross-Coupling Reaction Pathways

The position of chlorine substitution on the 1,7-naphthyridine scaffold dictates fundamental reactivity differences in both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. In 8-halo-1,7-naphthyridines (X = Cl, Br), reaction with potassium amide in liquid ammonia proceeds through a tele-amination mechanism, yielding a mixture of 8-amino-1,7-naphthyridine and 2-amino-1,7-naphthyridine as the sole reaction products, indicative of a rearrangement pathway where the nucleophile attacks at a position remote from the halogen leaving group [1]. This tele-substitution reactivity is a well-characterized phenomenon for 8-halo-1,7-naphthyridines and 2-halo-1,8-naphthyridines, but is not observed for 6-halo-1,7-naphthyridines, which undergo conventional ipso-substitution at the halogen-bearing carbon [2]. In palladium-catalyzed cross-coupling contexts, the C-6 chlorine of 1,7-naphthyridine is activated by the electron-deficient nature of the heterocyclic ring system, serving as an effective electrophilic partner for Suzuki–Miyaura (C–C bond formation) and Buchwald–Hartwig (C–N bond formation) reactions [3]. The C-6 position's unique electronic environment—positioned adjacent to the inter-ring bridgehead carbon rather than adjacent to a ring nitrogen—provides a distinct reactivity profile compared with chlorine at positions 2, 5, 7, or 8, enabling predictable and orthogonal synthetic planning in library synthesis.

SNAr reactivity cross-coupling tele-substitution regioselectivity

Optimal Application Scenarios for 6-Chloro-1,7-naphthyridine-3-carboxylic acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor and CNS-Targeted Library Synthesis Leveraging Favorable LogP (1.6) and TPSA (63.1 Ų)

6-Chloro-1,7-naphthyridine-3-carboxylic acid is optimally deployed as a core scaffold in the synthesis of focused kinase inhibitor libraries, particularly for programs targeting CNS-penetrant kinase inhibitors where balanced LogP (1.6) and TPSA (63.1 Ų) are critical for achieving blood–brain barrier permeability while maintaining sufficient aqueous solubility [1]. The 1,7-naphthyridine core has been specifically exploited in the development of PIP4K2A inhibitors (BAY-091, BAY-297), demonstrating the scaffold's suitability for lipid kinase targeting [2]. The carboxylic acid at C-3 provides a direct handle for amide coupling with diverse amine fragments, while the C-6 chlorine enables parallel Suzuki–Miyaura diversification to explore aryl/heteroaryl SAR at a position that is remote from the kinase hinge-binding motif. This dual-functionalization strategy is documented in the Hoffmann-La Roche patent US9688675B2, where analogous 1,7-naphthyridine-3-carboxylic acid derivatives serve as key intermediates for neurogenesis-stimulating compounds, validating the scaffold's utility in neuroscience drug discovery [3].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis via Orthogonal C-6 and C-3 Derivatization

The orthogonal reactivity of the C-6 chlorine (cross-coupling electrophile) and C-3 carboxylic acid (amide/ester formation) makes this compound an ideal bifunctional building block for fragment-based drug discovery (FBDD) campaigns and DNA-encoded library (DEL) construction. With a molecular weight of 208.60 g/mol—well within the 'rule of three' guidelines for fragment libraries (MW < 300)—and a computed XLogP3 of 1.6, the compound satisfies fragment-likeness criteria while providing two distinct points of chemical diversification [1]. The predicted pKa of 2.86 ensures that the carboxylic acid is fully ionized under standard amide coupling conditions (pH 8–9), facilitating efficient HATU/HBTU-mediated conjugation without competing N-oxide formation on the naphthyridine ring nitrogens. The C-6 chlorine benefits from the electron-deficient character of the 1,7-naphthyridine system, which activates it for palladium-catalyzed cross-coupling under mild conditions, enabling on-DNA Suzuki–Miyaura reactions compatible with DEL technology [4]. This orthogonal bifunctionality is not present in the non-carboxylated analog 6-chloro-1,7-naphthyridine (CAS 1309379-17-6), making the 3-carboxylic acid derivative the strategically preferred choice for DEL and FBDD applications requiring dual attachment points.

Antiparasitic and Anti-Infective Hit-to-Lead Programs Exploring Chlorinated 1,7-Naphthyridine Scaffolds

Chlorinated 1,7-naphthyridine derivatives have demonstrated quantifiable antiparasitic activity against Trypanosoma cruzi and Leishmania amazonensis. In a published structure–activity study, a chlorinated 1,7-naphthyridine compound exhibited IC₅₀ values of 8.6 μM (L. amazonensis promastigotes) and 20.4 μM (T. cruzi epimastigotes), establishing the scaffold's potential in neglected tropical disease drug discovery [5]. 6-Chloro-1,7-naphthyridine-3-carboxylic acid serves as a synthetically tractable entry point for generating derivatives that probe the SAR around the C-3 carboxylic acid and C-6 positions. The GHS hazard profile—limited to Warning-level acute toxicity (H302, Acute Tox. 4) and irritation hazards (H315, H319, H335)—facilitates procurement and handling for medium-throughput screening campaigns without the enhanced safety infrastructure required for compounds bearing higher-severity GHS classifications [1]. The 1,7-naphthyridine scaffold is structurally distinct from the 1,8-naphthyridine-based fluoroquinolone antibiotics, occupying a differentiated chemical space that may confer activity against quinolone-resistant microbial strains and providing a rationale for scaffold-specific procurement in anti-infective discovery programs [6].

Physicochemical Property Optimization via Salt and Co-crystal Screening Enabled by Carboxylic Acid pKa (2.86)

The predicted carboxylic acid pKa of 2.86 ± 0.30 for 6-chloro-1,7-naphthyridine-3-carboxylic acid supports salt formation with a broad range of pharmaceutically acceptable counterions (pKa difference > 2–3 units between acid and base), enabling systematic salt screening to optimize solubility, dissolution rate, and solid-state stability [1]. The predicted density of 1.551 g/cm³ provides a baseline for co-crystal engineering studies and solid-form characterization via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Compared with the 8-chloro positional isomer (predicted density 1.6 g/cm³), the 6-chloro isomer may exhibit different crystal packing motifs due to the altered orientation of the chlorine substituent relative to the carboxylic acid hydrogen-bond donor/acceptor system . For procurement in pre-formulation development, the availability of both 6-chloro and 8-chloro isomers (both commercially supplied at ≥98% purity) enables parallel solid-form screening to identify the isomer with superior developability characteristics—a strategic advantage not available if only a single isomer were accessible.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-1,7-naphthyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.